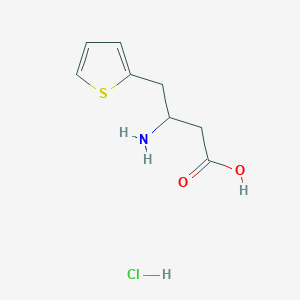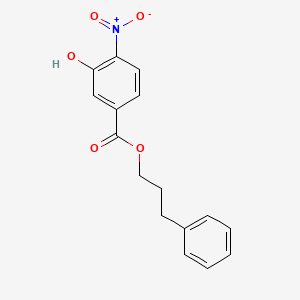
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C16H15NO5 It is a derivative of benzoic acid, featuring both a phenylpropyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 3-hydroxy-4-nitrobenzoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-4-nitrobenzoic acid with 3-phenylpropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use similar reagents and conditions as laboratory synthesis but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-nitrobenzoic acid and 3-phenylpropanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the formation of a nitro anion.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Reduction: 3-Phenylpropyl 3-hydroxy-4-aminobenzoate.
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and 3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropyl 3-hydroxy-4-nitrobenzoate is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester bond may also be hydrolyzed in vivo, releasing active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: Shares the nitrobenzoic acid core but lacks the phenylpropyl group.
3-Phenylpropyl benzoate: Similar ester structure but without the nitro and hydroxy groups.
Methyl 3-hydroxy-4-nitrobenzoate: Similar ester structure but with a methyl group instead of a phenylpropyl group.
Uniqueness
3-Phenylpropyl 3-hydroxy-4-nitrobenzoate is unique due to the combination of its phenylpropyl ester and nitrobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
819869-98-2 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
3-phenylpropyl 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C16H15NO5/c18-15-11-13(8-9-14(15)17(20)21)16(19)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2 |
Clave InChI |
YIQMHCXSXRHHQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


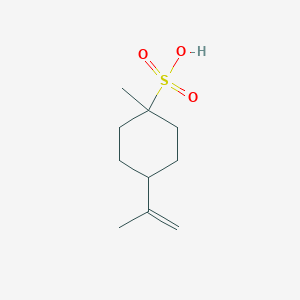
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
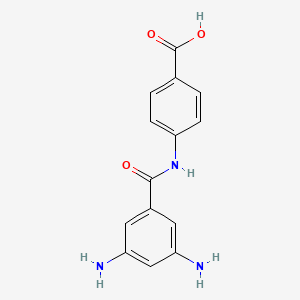
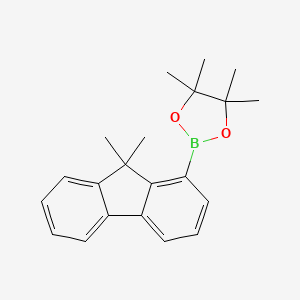
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
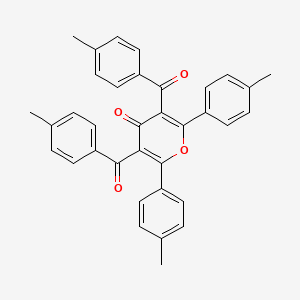
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)

![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
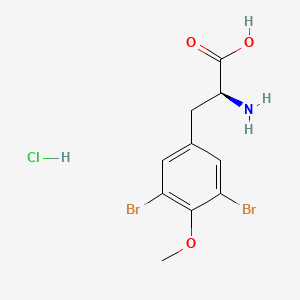
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
